molecular formula C24H21FN4O4S B299281 N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide

Número de catálogo B299281
Peso molecular: 480.5 g/mol
Clave InChI: VWMYHXQGSFNQOC-JVWAILMASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. It has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases caused by CFTR dysfunction.

Mecanismo De Acción

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide acts as a non-competitive inhibitor of CFTR channels, binding to a site on the channel protein outside of the pore region. It has been proposed to stabilize the closed state of the channel and prevent its opening in response to stimuli such as cAMP and ATP. This leads to a decrease in chloride secretion and an increase in sodium absorption, which can contribute to the pathogenesis of CF.
Biochemical and Physiological Effects:
N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These include inhibition of CFTR-mediated chloride secretion, increase in sodium absorption, reduction in mucus production and inflammation, and improvement in airway surface liquid volume and pH. These effects can have therapeutic implications for CF and related diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide has several advantages as a research tool, including its specificity for CFTR channels, its ability to mimic CFTR mutations, and its well-characterized mechanism of action. However, it also has some limitations, such as its potential off-target effects, its variable potency across different cell types and species, and its limited solubility and stability in aqueous solutions.

Direcciones Futuras

There are several potential future directions for research on N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide and related compounds. These include:
- Optimization of the chemical structure and pharmacokinetic properties of N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide to improve its potency, selectivity, solubility, and stability.
- Development of novel CFTR inhibitors that target different sites on the channel protein and have different mechanisms of action.
- Exploration of the therapeutic potential of CFTR inhibitors in other diseases besides CF, such as secretory diarrhea, polycystic kidney disease, and pancreatic cancer.
- Investigation of the role of CFTR channels in non-epithelial tissues and their potential modulation by CFTR inhibitors.
- Integration of CFTR inhibitors with other therapeutic approaches, such as gene therapy, small molecule correctors and potentiators, and anti-inflammatory agents, to achieve synergistic effects in treating CF and related diseases.

Métodos De Síntesis

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the formation of a hydrazone intermediate, which is then reacted with a sulfonamide derivative to give the final product. The purity and yield of the product can be optimized by careful purification and characterization techniques.

Aplicaciones Científicas De Investigación

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide has been widely used as a research tool to study the physiological and pathological functions of CFTR channels. It has been shown to inhibit CFTR-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal cells, and sweat gland cells. This inhibition can be used to mimic the effects of CFTR mutations and to study the underlying mechanisms of CF and related diseases.

Propiedades

Nombre del producto

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide

Fórmula molecular

C24H21FN4O4S

Peso molecular

480.5 g/mol

Nombre IUPAC

N-[(E)-[4-(cyanomethoxy)phenyl]methylideneamino]-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H21FN4O4S/c1-18-6-12-21(13-7-18)34(31,32)29(23-5-3-2-4-22(23)25)17-24(30)28-27-16-19-8-10-20(11-9-19)33-15-14-26/h2-13,16H,15,17H2,1H3,(H,28,30)/b27-16+

Clave InChI

VWMYHXQGSFNQOC-JVWAILMASA-N

SMILES isomérico

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC#N)C3=CC=CC=C3F

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC#N)C3=CC=CC=C3F

SMILES canónico

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC#N)C3=CC=CC=C3F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.